![molecular formula C17H10OS2 B12622270 9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one CAS No. 920012-53-9](/img/structure/B12622270.png)
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one is a chemical compound that belongs to the class of naphtho[2,3-b]thiophenes. This compound is characterized by the presence of a thiophene ring and a naphthoquinone structure, which are linked by a methylene bridge. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one typically involves the condensation of thiophene-2-carbaldehyde with naphtho[2,3-b]thiophene-4,9-dione. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .
Análisis De Reacciones Químicas
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives. Common reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Mecanismo De Acción
The mechanism of action of 9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the polymerization of tubulin, thereby disrupting the formation of microtubules. This leads to the inhibition of cell division and induces apoptosis in cancer cells. The compound’s interaction with other cellular pathways and targets is still under investigation .
Comparación Con Compuestos Similares
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one can be compared with other similar compounds, such as:
9-Benzylidene-naphtho[2,3-b]thiophen-4-ones: These compounds share a similar core structure but differ in the substituents attached to the naphthoquinone and thiophene rings. They exhibit similar biological activities but may have different potencies and selectivities.
Naphtho[2,3-b]thiophene-4,9-dione derivatives: These compounds lack the methylene bridge and have different electronic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
920012-53-9 |
|---|---|
Fórmula molecular |
C17H10OS2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
9-(thiophen-2-ylmethylidene)benzo[f][1]benzothiol-4-one |
InChI |
InChI=1S/C17H10OS2/c18-16-13-6-2-1-5-12(13)15(10-11-4-3-8-19-11)17-14(16)7-9-20-17/h1-10H |
Clave InChI |
FPCBBNIBAOWOSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=CC=CS3)C4=C(C2=O)C=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)
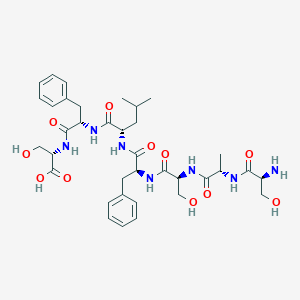
![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
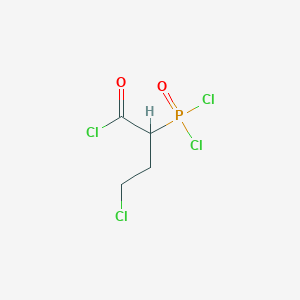
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)
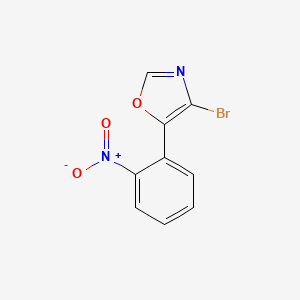

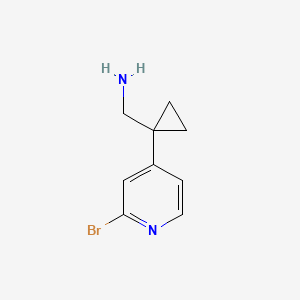
![4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622241.png)

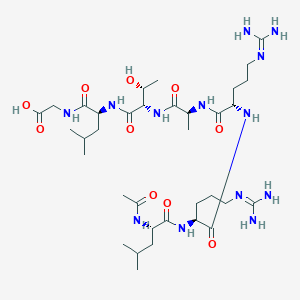
![(1S,3R,3aR,6aS)-5-(4-bromophenyl)-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12622264.png)
![N-[(Ethoxycarbonyl)carbamothioyl]glycine](/img/structure/B12622268.png)
